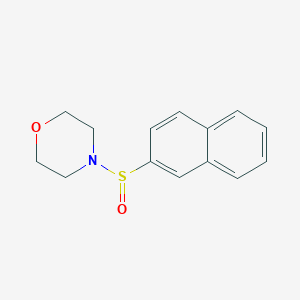

4-(2-naphthylsulfinyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(2-naphthylsulfinyl)morpholine often involves nucleophilic reactions with naphthalene derivatives and morpholine under various conditions. For example, Fei, Slawin, and Woollins (2001) described the reactivity of 2,4-(naphthalene-1,8-diyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide towards nucleophiles like morpholine, yielding corresponding ammonium salts through cleavage of the P2(μ-S)2 ring (Fei, Slawin, & Woollins, 2001).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol, reveal insights into their solid-state and gaseous state conformations. Rao Thandra et al. (2020) conducted computational studies comparing structural parameters in both states, aiding in the understanding of the compound's molecular dynamics (Rao Thandra, Bojja, & Allikayala, 2020).

Chemical Reactions and Properties

The reaction of naphthalene derivatives with morpholine and other nucleophiles has been explored in various studies. For instance, Baker et al. (1995) demonstrated the substitution reactions of 1-alkyl- or aryl-sulfinyl naphthalenes, providing evidence of ligand-coupling reactions through σ-sulfuranes (Baker, Hockless, Pocock, Sargent, Skelton, Sobolev, Twiss, & White, 1995).

Physical Properties Analysis

The physical properties of related compounds are crucial for their potential applications. Single crystal X-ray diffraction studies, such as those performed by Zhao (2012), provide valuable data on crystal systems, molecular conformation, and intermolecular interactions, which are essential for understanding the physical behavior of these compounds (Zhao, 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of compounds similar to this compound, are influenced by their structural characteristics. Studies like those by Beiginejad and Nematollahi (2014), which focused on the electrochemical synthesis of sulfonamide derivatives, highlight the importance of understanding the chemical properties for the development of new compounds with desired functionalities (Beiginejad & Nematollahi, 2014).

Mécanisme D'action

Target of Action

Morpholine derivatives have been reported to exhibit central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation .

Mode of Action

For instance, they can inhibit the activity of kinases, enzymes that play a crucial role in cell division and growth .

Result of Action

Morpholine derivatives have been associated with the inhibition of kinase activity, which can lead to changes in cell division and growth .

Safety and Hazards

Propriétés

IUPAC Name |

4-naphthalen-2-ylsulfinylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c16-18(15-7-9-17-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQDFSMXMAUOHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(5-isoxazolylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690819.png)

![(3aR*,6aR*)-2-cyclopentyl-5-(2,4-difluorobenzyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5690828.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5690833.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide](/img/structure/B5690845.png)

![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5690849.png)

![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)

![2-ethyl-N,N-dimethyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-sulfonamide](/img/structure/B5690871.png)

![5-[4-(1,4-diazepan-1-ylmethyl)phenyl]-2-thiophenesulfonamide dihydrochloride](/img/structure/B5690873.png)

![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5690881.png)

![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5690902.png)

![1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5690907.png)